Otssp167

Descripción general

Descripción

Los inhibidores de la cinasa de leucina con cremallera materna embrionaria (MELK) son una clase de compuestos que se dirigen a la enzima MELK, que está muy regulada positivamente en varios cánceres, incluido el cáncer de mama, el glioblastoma y el cáncer colorrectal . MELK juega un papel crucial en la proliferación celular, la supresión de la apoptosis y la renovación de células madre, lo que la convierte en un objetivo atractivo para la terapia contra el cáncer .

Mecanismo De Acción

Los inhibidores de MELK ejercen sus efectos uniéndose al sitio activo de la enzima MELK, inhibiendo así su actividad de cinasa. Esta inhibición interrumpe la fosforilación de los objetivos aguas abajo, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas . Los objetivos moleculares y las vías involucradas incluyen el eje de señalización PPARγ y la regulación de proteínas del ciclo celular como las ciclinas .

Análisis Bioquímico

Biochemical Properties

OTSSP167 interacts with various enzymes and proteins, including MAP2K7, a kinase associated with the MAP2K7-JNK-ATF2 pathway . This compound inhibits MAP2K7, leading to a decrease in the activation of its downstream substrate, JNK . This inhibition is associated with the induction of apoptosis and cell cycle arrest in T-ALL cell lines .

Cellular Effects

This compound influences cell function by inducing apoptosis and cell cycle arrest in T-ALL cell lines . It also affects cell signaling pathways, including the MAP2K7-JNK-ATF2 pathway, and other leukemic T-cell survival pathways, such as mTOR and NOTCH1 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of MAP2K7 kinase activity . This inhibition leads to a decrease in the activation of JNK, the downstream substrate of MAP2K7 . This compound also inhibits MELK, another kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits dose-dependent cytotoxicity against a panel of T-ALL cell lines . Over time, it continues to control leukemia burden in xenografts from patients with T-ALL .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 10 mg/kg, this compound is well tolerated and effective at reducing the expansion of human T-ALL cells in a cell-based xenograft model .

Metabolic Pathways

This compound is involved in the MAP2K7-JNK-ATF2 signaling pathway . By inhibiting MAP2K7, it affects the activation of JNK, thereby influencing this metabolic pathway .

Transport and Distribution

It is known that this compound can control leukemia burden in the blood, bone marrow, and spleen of patient-derived xenografts .

Subcellular Localization

It is known that this compound can inhibit MAP2K7, which is activated in T-ALL cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de inhibidores de MELK a menudo implica síntesis orgánica de varios pasos. Un inhibidor común de MELK, OTSSP167, se sintetiza mediante una serie de reacciones, incluida la formación de enlaces amida, la ciclización y los pasos de purificación . Las condiciones de reacción generalmente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza.

Métodos de producción industrial

La producción industrial de inhibidores de MELK implica escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para la producción a gran escala, garantizar la calidad constante e implementar técnicas de purificación como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

Los inhibidores de MELK experimentan varias reacciones químicas, que incluyen:

Oxidación: Los inhibidores de MELK pueden oxidarse para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir los inhibidores de MELK en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la estructura del inhibidor de MELK.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes orgánicos. Las condiciones de reacción a menudo implican temperaturas y niveles de pH controlados para lograr los productos deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos de inhibidores de MELK. Estos derivados pueden tener diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Los inhibidores de MELK tienen una amplia gama de aplicaciones de investigación científica:

Química: Se utilizan como herramientas para estudiar la actividad de la cinasa y la inhibición enzimática.

Biología: Se emplean en biología celular para investigar la regulación del ciclo celular y la apoptosis.

Comparación Con Compuestos Similares

Compuestos similares

Inhibidores de la cinasa dependiente de ciclina (CDK): Se dirigen a las CDK involucradas en la regulación del ciclo celular.

Inhibidores de la cinasa Aurora: Se dirigen a las cinasas Aurora, que juegan un papel en la mitosis.

Inhibidores de la cinasa de punto de control: Se dirigen a las cinasas de punto de control involucradas en la respuesta al daño del ADN.

Singularidad

Los inhibidores de MELK son únicos en su capacidad de dirigirse específicamente a la enzima MELK, que está muy regulada positivamente en ciertos cánceres agresivos. Esta especificidad los convierte en candidatos prometedores para la terapia contra el cáncer dirigida, con posibles ventajas sobre otros inhibidores de cinasas en términos de eficacia y reducción de los efectos secundarios .

Propiedades

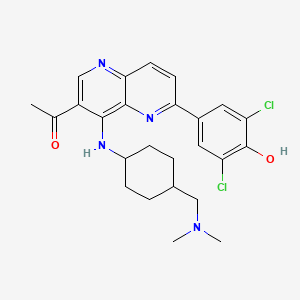

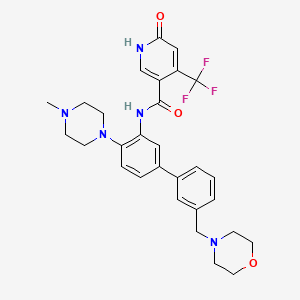

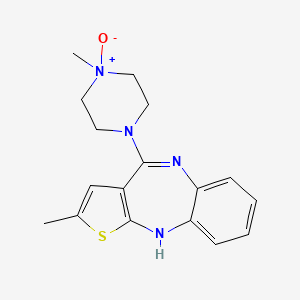

IUPAC Name |

1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28Cl2N4O2/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZYXHCYPUVGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856134 | |

| Record name | 1-(6-(3,5-Dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431697-89-0 | |

| Record name | OTS-167 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431697890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(6-(3,5-Dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OTS-167 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY778IXU5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary target of OTSSP167 and how does its inhibition affect cancer cells?

A1: this compound is a small molecule inhibitor that primarily targets Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase often overexpressed in various cancers [, , , ]. Inhibiting MELK with this compound leads to several downstream effects in cancer cells, including:

- Reduced proliferation: this compound inhibits cancer cell growth and proliferation in vitro and in vivo, likely by disrupting cell cycle progression. [, , , , , ]

- Induced apoptosis: this compound triggers programmed cell death (apoptosis) in various cancer cells, contributing to its antitumor activity. [, , , , ]

- Impaired migration and invasion: this compound hampers the ability of cancer cells to migrate and invade surrounding tissues, potentially limiting metastasis. [, ]

- Downregulation of key signaling pathways: this compound influences signaling pathways involved in cell survival, proliferation, and drug resistance, such as the PI3K/Akt/mTOR and JAK2/STAT3 pathways. [, ]

- Synergistic effects with other therapies: Combining this compound with existing chemotherapeutic agents shows promising synergistic effects, potentially enhancing treatment efficacy. [, , , , , ]

Q2: Are there concerns about the specificity of this compound for MELK?

A2: While initially considered a selective MELK inhibitor, recent studies suggest that this compound may exert off-target effects and exhibit activity against other kinases [, , ]. For instance, this compound has demonstrated activity against Aurora B kinase, BUB1, and Haspin kinases []. This highlights the importance of careful interpretation of experimental results using this compound and the need for further development of highly selective MELK inhibitors.

Q3: How does MELK inhibition with this compound impact the cell cycle?

A3: this compound treatment induces cell cycle arrest primarily at the G2/M phase in various cancer cell lines [, , ]. This arrest is associated with:

- Downregulation of cell cycle regulators: this compound treatment reduces the expression of proteins crucial for G2/M transition, including Cyclin B1 and Cdc2 [].

- Activation of cell cycle checkpoints: MELK inhibition may trigger cell cycle checkpoints, leading to transient arrest and potentially providing an opportunity for DNA damage repair. []

Q4: What are the implications of this compound's effect on the blood-brain barrier (BBB) penetration?

A4: this compound exhibits limited penetration across the BBB due to its recognition by efflux transporters like MDR1 and BCRP [, ]. This limited penetration poses a challenge for treating central nervous system (CNS) malignancies like diffuse intrinsic pontine glioma (DIPG) [, ]. Strategies to bypass or modulate the BBB are crucial to enhance the therapeutic efficacy of this compound in CNS cancers.

Q5: Beyond its anti-cancer effects, what other biological activities of this compound have been reported?

A5: Emerging research suggests that this compound might influence other cellular processes:

- Inhibition of protein translation: this compound appears to interfere with protein synthesis machinery, impacting processes like de novo protein synthesis [].

- Modulation of microtubule dynamics: Studies indicate that this compound might affect microtubule organization and stability, potentially contributing to its effects on cell division and other cellular functions [].

Q6: What is the current status of this compound in clinical development?

A6: this compound has entered phase I/II clinical trials for acute myeloid leukemia and breast cancer []. Further clinical investigation is warranted to determine its safety, efficacy, and optimal use in various cancer types.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B609711.png)

![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)